molecular formula C19H19N3O2 B11401663 N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11401663
M. Wt: 321.4 g/mol
InChI Key: LRSLFZGLCSEFQK-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole , is a chemical compound with an intriguing structure. Let’s break it down:

    N-(3-methylphenyl): This part of the compound contains a phenyl ring substituted with a methyl group at the 3-position.

    3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]: Here, we have an oxadiazole ring (a five-membered heterocycle containing nitrogen and oxygen) fused to a phenyl ring substituted with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide. One common approach involves the condensation of 3-(2-methylphenyl)-1,2,4-oxadiazole with 3-bromo-N-(3-methylphenyl)propanamide. The reaction typically occurs under mild conditions, such as reflux in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles. Optimization for yield, purity, and cost-effectiveness is essential.

Chemical Reactions Analysis

N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide participates in various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can convert the carbonyl group (C=O) in the amide to an alcohol (–OH) or other reduced forms. Sodium borohydride (NaBH₄) is a typical reducing agent.

    Substitution: Substitution reactions can occur at the phenyl rings, where functional groups are replaced. For example, halogenation (using chlorine or bromine) can introduce halogen atoms.

    Major Products: The specific products formed depend on reaction conditions and reagents. Detailed analysis would require experimental data.

Scientific Research Applications

N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide finds applications in various fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound may serve as a building block for designing new materials with specific properties.

    Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors) can provide insights into its mechanism of action.

Mechanism of Action

The precise mechanism by which N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide exerts its effects remains an active area of research. It likely involves interactions with specific cellular components, signaling pathways, or enzymatic processes.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C19H19N3O2/c1-13-6-5-8-15(12-13)20-17(23)10-11-18-21-19(22-24-18)16-9-4-3-7-14(16)2/h3-9,12H,10-11H2,1-2H3,(H,20,23)

InChI Key

LRSLFZGLCSEFQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3C

Origin of Product

United States

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